molecular formula C18H13ClN4O2S B2522240 4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione CAS No. 1358435-73-0

4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione

Cat. No.: B2522240
CAS No.: 1358435-73-0
M. Wt: 384.84
InChI Key: HBUWOAARKHMJCD-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione is a complex heterocyclic compound It features a unique structure that includes a chlorophenyl group, a pyridine ring, and a thiazolopyrimidine core

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-6-methyl-3-pyridin-2-yl-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-22-17(24)16-15(14(21-26-16)13-7-2-3-8-20-13)23(18(22)25)10-11-5-4-6-12(19)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUWOAARKHMJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N(C1=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction, where a chlorophenyl moiety is introduced to the core structure.

    Addition of the Pyridine Ring: The pyridine ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Known for its use as a disinfectant and antiseptic.

Uniqueness

4-[(3-Chlorophenyl)methyl]-6-methyl-3-(pyridin-2-YL)-4H,5H,6H,7H-[1,2]thiazolo[4,5-D]pyrimidine-5,7-dione stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds

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